molecular formula C16H16O3 B14309708 acetic acid;9-methyl-9H-fluoren-2-ol CAS No. 113770-26-6

acetic acid;9-methyl-9H-fluoren-2-ol

Cat. No.: B14309708
CAS No.: 113770-26-6
M. Wt: 256.30 g/mol
InChI Key: BNPPUOZGBUTNEE-UHFFFAOYSA-N
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Description

Acetic acid;9-methyl-9H-fluoren-2-ol is a compound that combines the properties of acetic acid and 9-methyl-9H-fluoren-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 9-methyl-9H-fluoren-2-ol is a derivative of fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-methyl-9H-fluoren-2-ol typically involves the esterification of 9-methyl-9H-fluoren-2-ol with acetic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-methyl-9H-fluoren-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetic acid;9-methyl-9H-fluoren-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;9-methyl-9H-fluoren-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Fluoreneacetic acid: A similar compound with a fluorene backbone and an acetic acid functional group.

    2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another fluorene derivative with different functional groups.

Uniqueness

Acetic acid;9-methyl-9H-fluoren-2-ol is unique due to its combination of acetic acid and 9-methyl-9H-fluoren-2-ol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.

Properties

CAS No.

113770-26-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

acetic acid;9-methyl-9H-fluoren-2-ol

InChI

InChI=1S/C14H12O.C2H4O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15)8-14(9)13;1-2(3)4/h2-9,15H,1H3;1H3,(H,3,4)

InChI Key

BNPPUOZGBUTNEE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)O.CC(=O)O

Origin of Product

United States

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